Cas no 43057-77-8 (4-Ethoxy-2-hydroxy-benzaldehyde)
4-Ethoxy-2-hydroxy-benzaldehyde Chemical and Physical Properties
Names and Identifiers
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- Benzaldehyde,4-ethoxy-2-hydroxy-
- 4-Ethoxysalicylaldehyde
- 4-Ethoxy-2-hydroxybenzaldehyde
- 4-ETHOXY-2-HYDROXY-BENZALDEHYDE
- 2-Hydroxy-4-aethoxy-benzaldehyd
- 2-hydroxy-4-ethoxy benzaldehyde
- 4-Aethoxy-2-hydroxy-benzaldehyd
- 4-ethoxy-2-oxidanyl-benzaldehyde
- Benzaldehyde,4-ethoxy-2-hydroxy
- Benzaldehyde, 4-ethoxy-2-hydroxy-
- 4-Ethoxysalicylaldehyd
- YQHAGJMEOJLAJT-UHFFFAOYSA-N
- STK018456
- 6154AJ
- SBB064927
- LS10684
- AS06248
- SY026476
- CS-0132189
- AS-30078
- FT-0652180
- DTXSID50368480
- Z56862355
- SCHEMBL1004413
- AKOS000115387
- MFCD03032734
- A826129
- 43057-77-8
- 4-ethoxy-2-hydroxy-benzaldehyde;4-Ethoxysalicylaldehyde
- CHEMBL3787035
- EN300-01037
- 4-ethoxy-2-hydroxy-benzaldehyde, AldrichCPR
- DA-05897
- 4-Ethoxy-2-hydroxy-benzaldehyde
-
- MDL: MFCD03032734
- Inchi: 1S/C9H10O3/c1-2-12-8-4-3-7(6-10)9(11)5-8/h3-6,11H,2H2,1H3
- InChI Key: YQHAGJMEOJLAJT-UHFFFAOYSA-N
- SMILES: O(CC)C1C=CC(C=O)=C(C=1)O
Computed Properties
- Exact Mass: 166.06300
- Monoisotopic Mass: 166.063
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.5
- XLogP3: 1.9
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.2±0.1 g/cm3
- Melting Point: No data available
- Boiling Point: 285.0±20.0 °C at 760 mmHg
- Flash Point: 114.1±15.3 °C
- Refractive Index: 1.573
- PSA: 46.53000
- LogP: 1.60340
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
4-Ethoxy-2-hydroxy-benzaldehyde Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-Ethoxy-2-hydroxy-benzaldehyde Customs Data
- HS CODE:2912499000
- Customs Data:
China Customs Code:
2912499000Overview:
2912499000. Other aldehyde ethers\Aldehydes, phenols and aldehydes containing other oxygen-containing groups. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Appearance of tetraformaldehyde
Summary:
2912499000. other aldehyde-ethers, aldehyde-phenols and aldehydes with other oxygen function. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%
4-Ethoxy-2-hydroxy-benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UZ695-50mg |
4-Ethoxy-2-hydroxy-benzaldehyde |
43057-77-8 | 97+% | 50mg |
163.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UZ695-250mg |
4-Ethoxy-2-hydroxy-benzaldehyde |
43057-77-8 | 97+% | 250mg |
619CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UZ695-1g |
4-Ethoxy-2-hydroxy-benzaldehyde |
43057-77-8 | 97+% | 1g |
1265.0CNY | 2021-07-17 | |
| Alichem | A019149708-1g |
4-Ethoxysalicylaldehyde |
43057-77-8 | 95% | 1g |
$202.91 | 2023-09-01 | |
| Alichem | A019149708-5g |
4-Ethoxysalicylaldehyde |
43057-77-8 | 95% | 5g |
$584.10 | 2023-09-01 | |
| Alichem | A019149708-25g |
4-Ethoxysalicylaldehyde |
43057-77-8 | 95% | 25g |
$2044.35 | 2023-09-01 | |
| Apollo Scientific | OR964660-250mg |
4-Ethoxy-2-hydroxy-benzaldehyde |
43057-77-8 | 97% | 250mg |
£72.00 | 2023-09-01 | |
| Apollo Scientific | OR964660-1g |
4-Ethoxy-2-hydroxy-benzaldehyde |
43057-77-8 | 98+% | 1g |
£70.00 | 2025-02-20 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E57480-5g |
4-Ethoxy-2-hydroxybenzaldehyde |
43057-77-8 | 97% | 5g |
¥5329.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E57480-1g |
4-Ethoxy-2-hydroxybenzaldehyde |
43057-77-8 | 97% | 1g |
¥1729.0 | 2023-09-07 |
4-Ethoxy-2-hydroxy-benzaldehyde Suppliers
4-Ethoxy-2-hydroxy-benzaldehyde Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Additional information on 4-Ethoxy-2-hydroxy-benzaldehyde
Chemical Profile of 4-Ethoxy-2-hydroxy-benzaldehyde (CAS No. 43057-77-8)
4-Ethoxy-2-hydroxy-benzaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 43057-77-8, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This aromatic aldehyde features both an ethoxy and a hydroxyl substituent on a benzene ring, which endows it with unique reactivity and potential applications in drug discovery and material science. The structural motif of this compound makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of bioactive agents.
The 4-Ethoxy-2-hydroxy-benzaldehyde molecule belongs to the class of phenolic aldehydes, which are known for their broad spectrum of biological activities. The presence of both electron-donating (ethoxy) and electron-withdrawing (hydroxyl) groups on the aromatic ring creates a delicate balance that influences its chemical behavior. This balance is crucial for its role as a synthetic precursor, enabling diverse transformations such as condensation reactions, oxidation, and reduction processes. The compound’s ability to participate in Michael additions, aldol reactions, and other nucleophilic additions makes it a versatile building block in organic synthesis.
Recent advancements in medicinal chemistry have highlighted the importance of 4-Ethoxy-2-hydroxy-benzaldehyde as a scaffold for developing novel therapeutic agents. Its structural framework is reminiscent of several naturally occurring compounds that exhibit pharmacological properties, including antimicrobial, anti-inflammatory, and antioxidant activities. Researchers have leveraged this compound to design derivatives with enhanced binding affinity and improved pharmacokinetic profiles. For instance, modifications at the hydroxyl or ethoxy positions can fine-tune the electronic properties of the molecule, thereby modulating its interactions with biological targets.
In the realm of synthetic methodologies, 4-Ethoxy-2-hydroxy-benzaldehyde has been employed in the construction of heterocyclic compounds, which are prevalent in many drugs on the market. The benzaldehyde moiety serves as a key functional group for introducing aldehyde functionalities into larger molecular architectures, while the ethoxy and hydroxyl groups provide additional handles for further chemical manipulation. This flexibility has enabled chemists to explore diverse synthetic pathways, leading to the discovery of new compounds with therapeutic potential.
One notable area where 4-Ethoxy-2-hydroxy-benzaldehyde has found application is in the synthesis of chiral auxiliaries and ligands used in asymmetric catalysis. The compound’s ability to form stable complexes with transition metals has been exploited to facilitate enantioselective transformations. Such processes are critical for producing enantiomerically pure drugs, which often exhibit superior efficacy and fewer side effects compared to racemic mixtures. The use of 4-Ethoxy-2-hydroxy-benzaldehyde in these contexts underscores its importance as a tool in modern synthetic chemistry.
The pharmaceutical industry has also explored 4-Ethoxy-2-hydroxy-benzaldehyde as a precursor for kinase inhibitors, which are widely used to treat cancers and inflammatory diseases. By incorporating this compound into drug candidates, researchers have been able to develop molecules that selectively inhibit specific kinases involved in disease pathways. The structural features of 4-Ethoxy-2-hydroxy-benzaldehyde contribute to its suitability for this purpose, as they allow for precise tuning of binding interactions with target proteins.
Moreover, 4-Ethoxy-2-hydroxy-benzaldehyde has shown promise in materials science applications. Its ability to polymerize or form coordination complexes with metal ions makes it useful for creating functional materials with specific properties. For example, polymers derived from this compound have been investigated for their potential use in sensors and catalysts due to their tunable electronic and optical characteristics. These applications highlight the compound’s versatility beyond traditional pharmaceutical uses.
The synthesis of 4-Ethoxy-2-hydroxy-benzaldehyde itself is an interesting subject of study. Traditional methods often involve the reduction of corresponding benzophenones or the oxidation of ethyl ethers followed by demethylation steps. However, recent research has focused on developing more efficient and sustainable synthetic routes. For instance, biocatalytic approaches using engineered enzymes have been explored as alternatives to conventional chemical synthesis. These methods not only improve yield but also reduce waste generation, aligning with green chemistry principles.
In conclusion,4-Ethoxy-2-hydroxy-benzaldehyde (CAS No. 43057-77-8) is a multifaceted compound with significant implications across multiple scientific disciplines. Its unique structural features make it a valuable intermediate in pharmaceutical synthesis, enabling the development of novel bioactive agents targeting various diseases. Additionally,4-Ethoxy-2-hydroxy-benzaldehyde’s role in asymmetric catalysis and materials science underscores its broad utility beyond traditional medicinal applications. As research continues to uncover new methodologies and applications,4-Ethoxy-2-hydroxy-benzaldehyde is poised to remain an important compound in both academic research and industrial settings.
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